
Dithulium tricarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithulium tricarbonate is a chemical compound with the molecular formula C3O9Tm2. It is composed of two thulium atoms and three carbonate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dithulium tricarbonate can be synthesized through the reaction of thulium oxide with carbon dioxide under controlled conditions. The reaction typically involves heating thulium oxide in the presence of carbon dioxide gas, leading to the formation of this compound. The reaction conditions, such as temperature and pressure, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of thulium oxide and carbon dioxide into the reactor, where the reaction takes place. The product is then purified through filtration and recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dithulium tricarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more carbonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include thulium oxides, thulium hydroxides, and various thulium-organic complexes.
Wissenschaftliche Forschungsanwendungen
Dithulium tricarbonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dithulium tricarbonate involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dithulium tricarbonate include:
Thulium carbonate: A compound with a similar structure but different stoichiometry.
Thulium hydroxide: A compound formed by the reaction of thulium with water.
Thulium oxide: A compound formed by the oxidation of thulium.
Uniqueness
This compound is unique due to its specific combination of thulium and carbonate groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6026-63-7 |
|---|---|
Molekularformel |
C3O9Tm2 |
Molekulargewicht |
517.89 g/mol |
IUPAC-Name |
thulium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Tm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
ZXOGQNPNWAUSGY-UHFFFAOYSA-H |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Tm+3].[Tm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


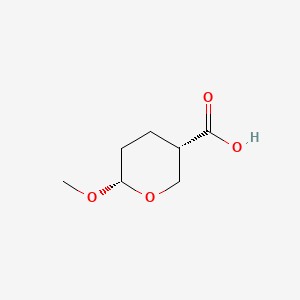
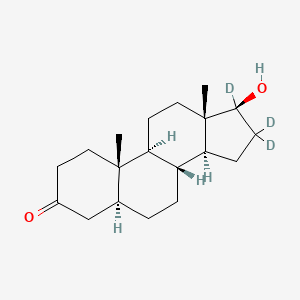



![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
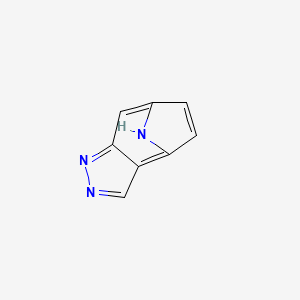
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
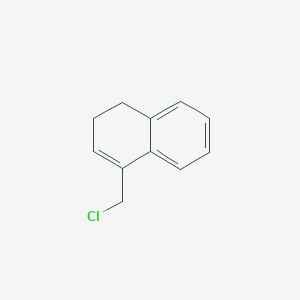
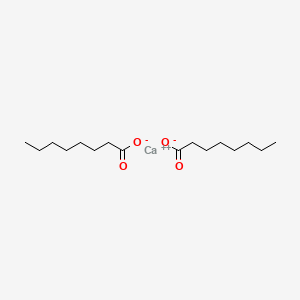
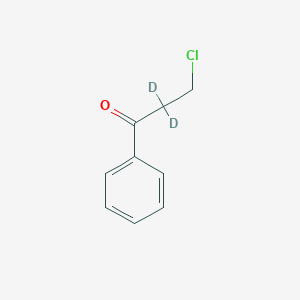
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
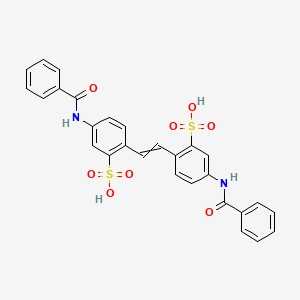
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
